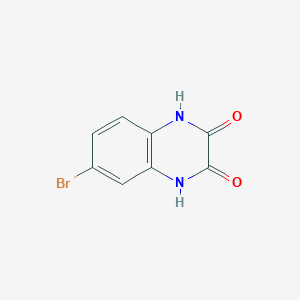![molecular formula C21H14ClFIN3O B159137 N-[3-Chloro-4-(3-fluorobenzyloxy)phenyl]-6-iodoquinazolin-4-amine CAS No. 231278-20-9](/img/structure/B159137.png)
N-[3-Chloro-4-(3-fluorobenzyloxy)phenyl]-6-iodoquinazolin-4-amine
Übersicht
Beschreibung
N-[3-Chloro-4-(3-fluorobenzyloxy)phenyl]-6-iodoquinazolin-4-amine is a quinazoline derivative with the molecular formula C21H14ClFIN3O and a molecular weight of 505.71 g/mol . This compound is known for its applications in organic synthesis and medicinal chemistry, particularly in the development of anticancer drugs .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-Chloro-4-(3-fluorobenzyloxy)phenyl]-6-iodoquinazolin-4-amine involves several steps:
Starting Materials: The synthesis begins with the preparation of intermediate compounds such as 3-chloro-4-(3-fluorobenzyloxy)aniline and 6-iodoquinazoline.
Coupling Reaction: These intermediates undergo a coupling reaction, typically facilitated by a palladium catalyst, to form the desired quinazoline derivative.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted under controlled conditions to ensure high yield and purity.
Optimization: Reaction conditions such as temperature, pressure, and solvent choice are optimized for scalability.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-[3-Chloro-4-(3-fluorobenzyloxy)phenyl]-6-iodoquinazolin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms (chlorine and iodine).
Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and halogen atoms.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of the quinazoline ring.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, used in oxidation reactions.
Reducing Agents: Such as sodium borohydride, used in reduction reactions.
Major Products
The major products formed from these reactions include various substituted quinazoline derivatives, which can be further modified for specific applications .
Wissenschaftliche Forschungsanwendungen
N-[3-Chloro-4-(3-fluorobenzyloxy)phenyl]-6-iodoquinazolin-4-amine has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of anticancer drugs, particularly quinazoline-phosphoramidate mustard conjugates.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Used in biological assays to study its effects on various cellular pathways.
Industrial Applications: Employed in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of N-[3-Chloro-4-(3-fluorobenzyloxy)phenyl]-6-iodoquinazolin-4-amine involves:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lapatinib: A similar quinazoline derivative used as an anticancer agent.
Gefitinib: Another quinazoline-based drug targeting EGFR.
Erlotinib: A quinazoline derivative used in the treatment of non-small cell lung cancer.
Uniqueness
N-[3-Chloro-4-(3-fluorobenzyloxy)phenyl]-6-iodoquinazolin-4-amine is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for certain molecular targets . This makes it a valuable compound in the development of targeted therapies for cancer .
Eigenschaften
IUPAC Name |
N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-iodoquinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClFIN3O/c22-18-10-16(5-7-20(18)28-11-13-2-1-3-14(23)8-13)27-21-17-9-15(24)4-6-19(17)25-12-26-21/h1-10,12H,11H2,(H,25,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHFPFDMMKYQMLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)COC2=C(C=C(C=C2)NC3=NC=NC4=C3C=C(C=C4)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClFIN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10436351 | |
| Record name | N-{3-Chloro-4-[(3-fluorophenyl)methoxy]phenyl}-6-iodoquinazolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10436351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
505.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
231278-20-9 | |
| Record name | N-[3-Chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-iodo-4-quinazolinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=231278-20-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-{3-Chloro-4-[(3-fluorophenyl)methoxy]phenyl}-6-iodoquinazolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10436351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Quinazolinamine, N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-iodo | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Q1: What is the structural significance of N-[3-Chloro-4-(3-fluorobenzyloxy)phenyl]-6-iodoquinazolin-4-amine?
A1: this compound features a bicyclic ring system with a twisted conformation. The dihedral angle between the two fused rings is 4.5° []. Furthermore, the molecule exhibits specific dihedral angles between the fused ring system and the benzene rings (27.3° and 5.3°), and between the benzene rings themselves (22.0°) []. This specific spatial arrangement contributes to its reactivity and potential for further chemical modifications.
Q2: How is the purity of this compound assessed?
A2: High-performance liquid chromatography (HPLC) is employed to detect impurities in this compound []. This method utilizes an octadecylsilane chemically bonded silica column and a mobile phase comprising a buffer salt (mobile phase A) and an organic solvent (mobile phase B) []. Isocratic elution effectively separates impurities, allowing for accurate quantification of the compound and ensuring its quality for further synthetic applications [].
Q3: Can you elaborate on the synthesis of this compound and any specific conditions crucial for its production?
A3: This compound is synthesized from 2-amino-5-iodobenzoic acid through a four-step reaction sequence, achieving a total yield of 77.9% []. One critical step, the Williamson reaction, necessitates specific conditions: a temperature of 35°C, a 12-hour reaction time, and precise amounts of reagents, including potassium carbonate, 18-crown-6, potassium iodide, and acetone []. Optimizing these parameters ensures a high yield (90.1%) for this particular step [].
Q4: What are the potential applications of this compound in pharmaceutical research?
A4: This compound serves as a vital intermediate in synthesizing quinazoline derivatives, a class of compounds recognized for their anti-cancer properties [, ]. Its unique structure, particularly the presence of the iodine atom, allows for further modifications through reactions like the Suzuki cross-coupling []. This versatility makes it valuable for creating diverse libraries of quinazoline-based compounds for drug discovery efforts, particularly in cancer treatment [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
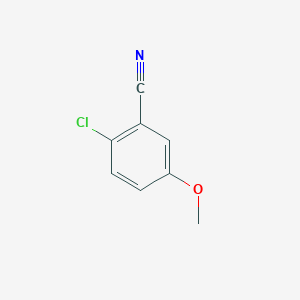
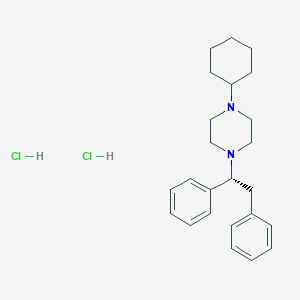
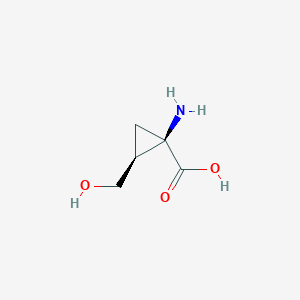

![1-Methyloctahydropyrrolo[3,4-B]pyrrole](/img/structure/B159061.png)
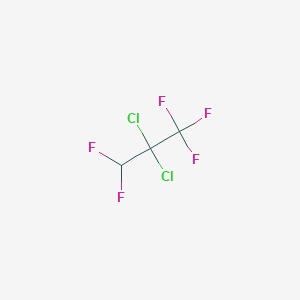
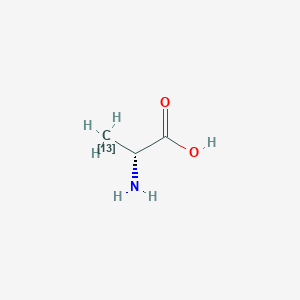


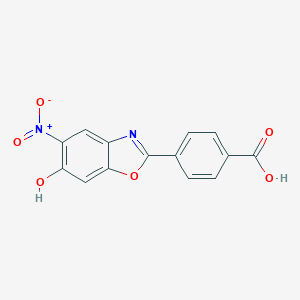

![2,4-Dichloropyrido[2,3-d]pyrimidine](/img/structure/B159073.png)
